molecular formula C17H22BNO4 B2631146 1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester CAS No. 2377610-60-9

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester

Cat. No. B2631146
CAS RN: 2377610-60-9
M. Wt: 315.18
InChI Key: LBMPFMSXYFVLIS-UHFFFAOYSA-N
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Description

“1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2377610-60-9. Its molecular weight is 315.18 and its IUPAC name is methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)14-10-11-7-8-12(15(20)21-6)9-13(11)19(14)5/h7-10H,1-6H3 .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.18 . It is typically stored in a freezer .

Scientific Research Applications

Synthesis and Catalysis

Aryl pinacolboronic esters, robust and easily handled derivatives, are effectively utilized in intramolecular additions to unactivated ketones under rhodium catalysis, serving as nucleophilic partners in enantioselective syntheses of complex molecules (Gallego & Sarpong, 2012). This highlights their role in creating intricate structures with high stereochemical control.

Suzuki Couplings

The improved synthesis of boronic acid pinacol esters through methodologies such as isolation of corresponding lithium hydroxy ate complexes demonstrates their critical application in Suzuki couplings, a cornerstone reaction in cross-coupling synthetic organic chemistry (Mullens, 2009). This application underscores the utility of these esters in forming C-C bonds, a fundamental step in the synthesis of complex organic molecules.

Radical Polymerization

Isopropenyl boronic acid pinacol ester's role as a comonomer in radical polymerization with various vinyl monomers for the synthesis of conventionally inaccessible copolymers showcases the monomer's unique electron-rich conjugated character. This application not only elucidates the monomer's behavior but also extends the boundaries of polymer synthesis, enabling post-polymerization transformations for the development of novel materials (Makino, Nishikawa, & Ouchi, 2020).

Analytical Strategies

The analysis of highly reactive pinacolboronate esters, crucial for purity assessments in the synthesis of development compounds, illustrates the analytical challenges and solutions for handling these reactive entities. Strategies such as the use of non-aqueous and aprotic diluents and highly basic mobile phases in reversed-phase chromatography are employed to stabilize and analyze these compounds, highlighting their reactivity and the need for specialized analytical approaches (Zhong et al., 2012).

properties

IUPAC Name

methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)14-10-11-7-8-12(15(20)21-6)9-13(11)19(14)5/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMPFMSXYFVLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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